molecular formula C13H19N3O2 B13965439 4-methoxy-N-(4-methylpiperazin-1-yl)benzamide CAS No. 560100-55-2

4-methoxy-N-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B13965439
CAS No.: 560100-55-2
M. Wt: 249.31 g/mol
InChI Key: WHOQDPJXKQGLDM-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methylpiperazin-1-yl)benzamide is an organic compound belonging to the class of benzanilides It is characterized by the presence of a methoxy group attached to a benzamide structure, with a methylpiperazine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methylpiperazin-1-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(4-methylpiperazin-1-yl)benzamide.

    Reduction: Formation of 4-methoxy-N-(4-methylpiperazin-1-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(4-methylpiperazin-1-yl)benzamide is a synthetic organic compound featuring a methoxy group, a piperazine ring, and a benzamide moiety in its molecular structure. It is primarily researched for its potential therapeutic effects, especially in treating cancer and neurological disorders. The compound can modulate specific biological pathways through interactions with enzymes and receptors, which is significant for drug development.

Scientific Research Applications

Medicinal Chemistry

  • This compound is investigated as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
  • The compound interacts with biological targets, modulating specific biological pathways by interacting with enzymes and receptors, making it a subject of interest in drug discovery and development.
  • Studies have explored the interactions of this compound with biological targets, revealing its ability to inhibit specific enzymes and receptors. Ongoing research aims to elucidate the precise molecular targets and pathways involved.

PET Radiotracer Development

  • A study identified 4-methoxy-N-(4-(3-(pyridin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)phenyl)benzamide (4i) as a PET radiotracer candidate for imaging α-synuclein (α-syn), which is relevant in diseases like Parkinson's disease (PD) and multiple system atrophy (MSA) .
  • In vitro assays revealed high binding of 4i to recombinant α-syn fibrils (inhibition constant (Ki) = 6.1 nM) and low affinity for amyloid beta (Aβ) fibrils in Alzheimer’s disease (AD) homogenates .
  • The specific binding to pathologic α-syn aggregates in MSA post-mortem brain tissues was significantly higher than in PD tissues, demonstrating the potential use of [11C]4i as a PET tracer for imaging α-syn in MSA patients .
  • Nonhuman primate PET studies confirmed good brain uptake and rapid washout for [11C]4i .
  • Heterocyclic analogs 4i and 4m exhibited selective binding to α-syn over Aβ, indicating their potential utility as PET tracers for α-synucleinopathies .

Structural and Functional Studies

  • The compound's structure includes a methoxy group which enhances lipophilicity, potentially improving bioavailability and interaction with biological targets compared to other derivatives without this modification.
  • This compound is a synthetic organic compound characterized by its complex molecular structure.
  • The interactions of this compound with biological targets have revealed its ability to inhibit specific enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects.

Related Compounds

Compound NameStructural FeaturesBiological Activity
4-isopropyl-N-(3-(4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzamideContains piperazine and trifluoromethyl groupsEnhanced potency against certain targets
4-(4-methylpiperidin-1-yl)-N-benzoylbenzamideSimilar benzamide structure with piperidinePotential therapeutic applications
N-[2-(4-methylpiperazin-1-yl)phenyl]benzamideRelated piperazine derivativeStudied for receptor binding activity

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(4-methylpiperazin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylpiperazine substituents contribute to its potential as a versatile compound in various research fields.

Biological Activity

4-Methoxy-N-(4-methylpiperazin-1-yl)benzamide is a synthetic organic compound with a complex molecular structure that includes a methoxy group, a piperazine ring, and a benzamide moiety. Its chemical formula is C${13}$H${18}$N${2}$O${2}$. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating cancer and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

The biological activity of this compound primarily involves its ability to modulate specific biological pathways through interactions with various enzymes and receptors. Notably, it has been shown to inhibit certain enzymes associated with cancer progression and neurological disorders.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in cellular signaling pathways, which may contribute to its anti-cancer properties. For instance, studies have demonstrated its potential to inhibit histone deacetylase (HDAC), an enzyme implicated in the regulation of gene expression related to cancer cell proliferation and survival .

Receptor Interaction

Additionally, this compound has been studied for its interactions with serotonin receptors. Specifically, it has been linked to modulation of serotonin 1B (5-HT1B) receptors, which play a role in the pathophysiology of Parkinson's disease and L-DOPA-induced dyskinesias (LIDs) . The alteration of these receptors may help alleviate symptoms associated with Parkinson's disease.

Case Studies

Several studies have explored the biological effects of this compound:

  • Parkinson's Disease Model : A study involving MPTP-lesioned monkeys investigated the effects of this compound on serotonin receptor binding. Results indicated that treatment with the compound prevented increases in 5-HT1B receptor binding associated with L-DOPA treatment, suggesting a potential therapeutic role in managing dyskinesias .
  • Antiviral Activity : Another research effort evaluated related benzamide derivatives for their antiviral properties against Hepatitis B virus (HBV). While not directly tested on this compound, findings from similar compounds suggest that structural modifications can lead to enhanced antiviral activity by increasing intracellular levels of APOBEC3G, an important factor in inhibiting HBV replication .

Comparative Analysis

The following table summarizes structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
4-isopropyl-N-(3-(4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzamideContains piperazine and trifluoromethyl groupsEnhanced potency against certain targets
4-(4-methylpiperidin-1-yl)-N-benzoylbenzamideSimilar benzamide structure with piperidinePotential therapeutic applications
N-[2-(4-methylpiperazin-1-yl)phenyl]benzamideRelated piperazine derivativeStudied for receptor binding activity

Properties

CAS No.

560100-55-2

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

4-methoxy-N-(4-methylpiperazin-1-yl)benzamide

InChI

InChI=1S/C13H19N3O2/c1-15-7-9-16(10-8-15)14-13(17)11-3-5-12(18-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,14,17)

InChI Key

WHOQDPJXKQGLDM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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